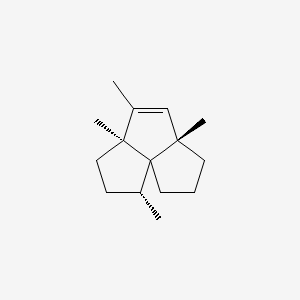

Isocomene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

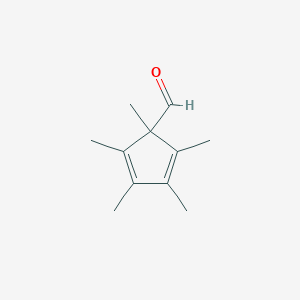

Isocomene is a sesquiterpene first isolated from the perennial herb southern goldenbush (Isocoma wrightii), from which it derives its name . Its unusual structure consists of three fused cyclopentane rings . The compound was first described by Zalkow et al. in 1977 , and the first total synthesis was published by M.C. Pirrung in 1979 .

Métodos De Preparación

The total synthesis of isocomene involves several key steps. The initial synthesis by M.C. Pirrung in 1979 utilized a photocatalyzed intramolecular [2 + 2] cycloaddition reaction followed by a rearrangement reaction to form three contiguous chiral centers . Another method involves a Paterno–Büchi reaction to build complexity and a selective reductive fragmentation to reveal a functionalized diquinane

Análisis De Reacciones Químicas

Isocomene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

Reduction: Selective reductive fragmentation is a key step in some synthetic routes.

Common reagents and conditions used in these reactions include photocatalysts for cycloaddition reactions and specific reducing agents for fragmentation . Major products formed from these reactions include functionalized diquinanes and other rearranged sesquiterpene structures .

Aplicaciones Científicas De Investigación

Isocomene has several applications in scientific research:

Chemistry: It serves as a model compound for studying complex sesquiterpene synthesis and rearrangement mechanisms.

Biology: Its unique structure makes it a subject of interest in natural product chemistry and potential biological activity studies.

Mecanismo De Acción

Comparación Con Compuestos Similares

Isocomene is unique due to its three fused cyclopentane rings and the formation of three contiguous chiral centers . Similar compounds include other sesquiterpenes with complex ring structures, such as:

Humulene: Another sesquiterpene with a different ring structure.

Farnesene: A sesquiterpene with an open-chain structure.

Bisabolene: A sesquiterpene with a different arrangement of rings and double bonds.

This compound’s uniqueness lies in its specific ring fusion and chiral center arrangement, which distinguishes it from other sesquiterpenes .

Propiedades

Número CAS |

71629-00-0 |

|---|---|

Fórmula molecular |

C15H24 |

Peso molecular |

204.35 g/mol |

Nombre IUPAC |

(2R,5S,8S)-2,5,6,8-tetramethyltricyclo[6.3.0.01,5]undec-6-ene |

InChI |

InChI=1S/C15H24/c1-11-6-9-14(4)12(2)10-13(3)7-5-8-15(11,13)14/h10-11H,5-9H2,1-4H3/t11-,13+,14+,15?/m1/s1 |

Clave InChI |

SAOJPWFHRMUCFN-LKWLHFCZSA-N |

SMILES isomérico |

C[C@@H]1CC[C@@]2(C13CCC[C@]3(C=C2C)C)C |

SMILES canónico |

CC1CCC2(C13CCCC3(C=C2C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)

![Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate](/img/structure/B14461863.png)